molecular formula C10H11FN2O3 B2563527 (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol CAS No. 1233860-22-4

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol

Cat. No.: B2563527
CAS No.: 1233860-22-4
M. Wt: 226.207
InChI Key: JRYLCDDQJXVXBH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol” is a chemical compound with the molecular formula C10H11FN2O3 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a 2-fluoro-6-nitrophenyl group . The molecular weight of this compound is 226.2 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 226.2 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the sources I found .

Scientific Research Applications

Versatile Scaffold in Drug Discovery

The pyrrolidine ring, a core component of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol, is widely utilized in medicinal chemistry due to its efficiency in exploring pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage through non-planarity. This scaffold is integral in designing bioactive molecules with target selectivity, including those with variations such as pyrrolizines, pyrrolidine-2-one, and prolinol derivatives. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring are crucial for the biological profile of drug candidates, influencing their interaction with enantioselective proteins (Li Petri et al., 2021).

Optoelectronic Material Development

Compounds containing this compound may contribute to the synthesis and application of optoelectronic materials. Notably, derivatives with quinazoline or pyrimidine rings, which share structural features with the subject compound, have shown significant potential in electronic devices, luminescent elements, and image sensors due to their photo- and electroluminescence properties. These compounds are valuable for creating novel optoelectronic materials, suggesting potential applications of this compound derivatives in similar areas (Lipunova et al., 2018).

Neuroprotective and Behavioral Properties

The structure of this compound suggests potential neuroprotective applications, similar to flupirtine, which showcases potent cyto- and neuroprotective potential along with anticonvulsant and myorelaxant effects. Flupirtine’s efficacy in reversing akinesia and rigidity in dopamine-depleted animals, possibly due to functional NMDA antagonism, indicates a promising area of research for compounds with related structures (Schuster et al., 1998).

Synthesis of Key Intermediates

This compound may serve as a precursor in the synthesis of complex pharmaceuticals. A practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, highlights the utility of fluorinated intermediates in manufacturing anti-inflammatory and analgesic materials. This underscores the potential of this compound in the synthesis of pharmaceutical intermediates with improved yields and reduced toxicity (Qiu et al., 2009).

Safety and Hazards

The safety data sheet for “(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol” indicates that it should only be used for research and development by, or directly under the supervision of, a technically qualified individual .

Properties

IUPAC Name

(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)10(8)12-5-4-7(14)6-12/h1-3,7,14H,4-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYLCDDQJXVXBH-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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